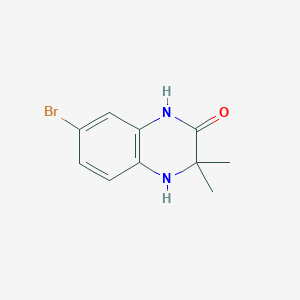

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Description

Properties

IUPAC Name |

7-bromo-3,3-dimethyl-1,4-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHIJUAZNRHJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(N1)C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the bromination of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions usually involve maintaining the temperature between 0°C to 25°C to ensure selective bromination at the 7th position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).

Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

Substitution: Formation of substituted quinoxalinone derivatives.

Oxidation: Formation of quinoxaline derivatives.

Reduction: Formation of reduced quinoxalinone derivatives.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C10H11BrN2O

- Molecular Weight : 255.11 g/mol

- IUPAC Name : 7-bromo-3,3-dimethyl-1,4-dihydroquinoxalin-2-one

The presence of the bromine atom significantly enhances the compound's reactivity and makes it a valuable scaffold for further chemical modifications.

Chemistry

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the development of new chemical entities with diverse applications in medicinal chemistry and materials science.

Key Applications :

- Synthesis of New Compounds : Utilized as a building block for creating more complex molecules.

- Reactivity Studies : Investigated for its potential to undergo various chemical transformations.

Biology

Research indicates that this compound exhibits a range of biological activities that make it a candidate for further study in pharmacology.

Biological Activities :

- Antimicrobial Properties : Effective against several bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

- Potential Anti-inflammatory Effects : Explored for its ability to modulate inflammatory pathways.

Medicine

The compound is being investigated for its therapeutic potential in drug development.

Therapeutic Applications :

- Cancer Research : Studied for its anticancer properties through mechanisms that may inhibit tumor growth.

- Drug Design : Potentially useful in designing drugs targeting specific biological pathways due to its interaction with enzymes and receptors.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials.

Industrial Uses :

- Precursor for Advanced Materials : Acts as a precursor in synthesizing high-performance materials used in various applications.

- Production of Specialty Chemicals : Employed in the formulation of chemicals with specific properties tailored to industry needs.

Mechanism of Action

The mechanism of action of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological activities . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

- Molecular Formula : C₁₀H₁₁ClN₂O

- Key Differences : Substitution of bromine with chlorine reduces molecular weight (227.66 vs. 271.11 g/mol for bromo analog) and polarizability.

- Collision Cross-Section (CCS) : Predicted CCS values for [M+H]+ (143.3 Ų) and [M-H]- (144.2 Ų) indicate comparable molecular size to the bromo analog .

- Implications : Lower lipophilicity (Cl vs. Br) may reduce membrane permeability but enhance solubility.

6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

- Molecular Formula : C₁₂H₁₄BrFN₂O

- Key Differences : Fluoro substituent at position 7 and a bulky butan-2-yl group at position 4 increase molecular weight (301.15 g/mol) and steric hindrance.

- Implications : Fluorine enhances metabolic stability and electronegativity, while the butan-2-yl group may improve target binding in hydrophobic pockets .

Core Structure Variations

7-Bromo-3,4-dihydroquinolin-2(1H)-one

- Molecular Formula: C₉H₈BrNO

- Key Differences: Quinoline core (one nitrogen atom) instead of quinoxaline (two adjacent nitrogens).

- Implications : Reduced hydrogen-bonding capacity and altered electronic properties may affect interactions with biological targets like kinases or receptors .

7-Bromo-1h,2h,3h,3ah,4h,5h-pyrrolo[1,2-a]quinoxalin-4-one

Substituent-Driven Comparisons

7-Bromo-3-methylquinoxalin-2(1H)-one

- Molecular Formula : C₉H₇BrN₂O

- Key Differences : Single methyl group at position 3 instead of dimethyl.

- Properties :

- Melting Point: 291–293°C (decomposition)

- Predicted pKa: 8.67 ± 0.20

- Implications : Reduced steric hindrance compared to dimethyl analogs may improve solubility but decrease metabolic stability .

7-Bromo-3-cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

- Molecular Formula : C₁₁H₁₁BrN₂O

- Key Differences : Cyclopropyl substituent at position 3 introduces ring strain and rigidity.

- Implications : Increased conformational stability may enhance selectivity in enzyme inhibition .

Biological Activity

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound with potential biological activities. Its unique structure, characterized by the presence of a bromine atom and two methyl groups, suggests diverse interactions with biological systems. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11BrN2O

- Molecular Weight : 255.11 g/mol

- IUPAC Name : 7-bromo-3,3-dimethyl-1,4-dihydroquinoxalin-2-one

Synthesis

The synthesis of this compound typically involves bromination of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or chloroform.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial and fungal strains. For instance:

- Bacterial Inhibition : Effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

- Fungal Activity : Inhibits growth of fungi like Candida albicans.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects:

- Mechanism : It appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

- Cell Lines Tested : Notable effects observed in human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Neuroprotective Effects

Research indicates potential neuroprotective effects:

- Mechanism : May involve modulation of neurotransmitter levels and reduction of oxidative stress.

- Animal Models : Studies on rodents have shown improvement in cognitive functions when treated with this compound.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets:

- Enzyme Inhibition : Possible inhibition of enzymes involved in inflammatory responses.

- Receptor Interaction : Potential binding to receptors that regulate cell survival and apoptosis.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| 3,3-Dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one | Lacks bromine | Limited bioactivity |

| 7-Bromo-9-(1H-indol-3-yl)-3,3-dimethyl... | Indole moiety | Enhanced anticancer activity |

| 7-Chloro analog | Chlorine instead of bromine | Different reactivity |

Case Studies

Several case studies highlight the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Conducted on various bacterial strains.

- Results showed significant inhibition zones compared to control groups.

-

Cytotoxicity Assay :

- Evaluated on MCF-7 and A549 cell lines.

- IC50 values indicated potent anticancer activity with minimal cytotoxicity to normal cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of a preformed tetrahydroquinoxalinone scaffold. For example, bromine (Br₂) in acetic acid at room temperature is a common bromination method, achieving ~90% yield for analogous dihydroquinoxalinones . Optimization of stoichiometry (e.g., 1.2 eq Br₂) and reaction time (monitored via TLC) minimizes over-bromination. Sodium cyanoborohydride (NaCNBH₃) in methanol with acetic acid is used for reductive alkylation to introduce dimethyl groups, requiring strict temperature control (0°C to rt) to prevent side reactions .

Q. How is this compound characterized spectroscopically?

- Methodology :

- ¹H/¹³C NMR : Key signals include the dimethyl groups (δ ~1.45 ppm, singlet for CH₃) and the brominated aromatic proton (δ ~7.51 ppm, d, J = 2.6 Hz). The carbonyl (C=O) resonates at δ ~163 ppm in ¹³C NMR .

- IR : A strong C=O stretch at ~1609 cm⁻¹ and N-H stretches at ~3598 cm⁻¹ confirm the tetrahydroquinoxalinone core .

- Mass Spectrometry : Exact mass (e.g., 284.14900 for C₁₂H₁₄BrNO₂ analogs) validates molecular formula .

Q. What is the role of the 3,3-dimethyl substituents in modulating reactivity?

- Methodology : The dimethyl groups introduce steric hindrance, stabilizing intermediates during alkylation or nucleophilic substitution. Comparative studies with non-methylated analogs (e.g., 7-bromo-1,2,3,4-tetrahydroquinoxalin-2-one) show slower reaction kinetics in SNAr reactions due to restricted conformational flexibility .

Advanced Research Questions

Q. How can conflicting spectral data for brominated tetrahydroquinoxalinones be resolved?

- Case Study : Contradictions in ¹H NMR coupling constants (e.g., δ 2.77 ppm, m, H-5/9b) may arise from dynamic rotational isomerism. Variable-temperature NMR (VT-NMR) at −40°C to 80°C can freeze conformers, resolving splitting patterns . Computational modeling (DFT) of dihedral angles further clarifies coupling constants .

Q. What strategies optimize regioselectivity in electrophilic substitutions of this compound?

- Methodology :

- Directing Groups : The carbonyl oxygen directs electrophiles to the para position relative to bromine. For example, nitration with a H₂SO₄/HNO₃ mixture at 0°C selectively yields 7-bromo-5-nitro derivatives .

- Protection/Deprotection : Temporary protection of the amine (e.g., acetylation) alters electronic effects, enabling meta-substitution in Pd-catalyzed cross-coupling .

Q. How do structural analogs (e.g., 6-bromo-4,4-dimethyl derivatives) compare in biological activity?

- SAR Analysis :

- Similarity Scoring : Computational similarity analysis (Tanimoto coefficient = 0.82–0.94) identifies analogs like 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline as candidates for comparative bioassays .

- Activity Trends : Methylation at C-3 enhances lipophilicity (logP ~2.82 vs. 1.95 for non-methylated analogs), improving membrane permeability in cytotoxicity assays .

Q. What computational methods predict the stability of this compound under varying pH conditions?

- Methodology :

- pKa Prediction : Tools like MarvinSketch estimate amine pKa (~8.5), suggesting protonation below pH 7 stabilizes the compound in acidic buffers.

- MD Simulations : Molecular dynamics (30 ns, explicit solvent) model hydrolytic degradation pathways, identifying vulnerable bonds (e.g., C-Br cleavage at pH > 10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.